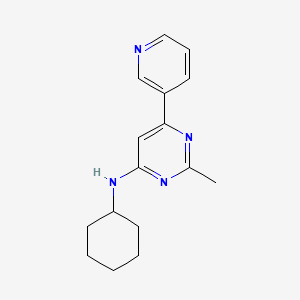
2-Methylnaphthalene; 2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylnaphthalene: is a polycyclic aromatic hydrocarbon with the chemical formula C₁₁H₁₀. It is a derivative of naphthalene, where a methyl group is attached to the second carbon atom of the naphthalene ring. This compound is naturally found in crude oil and coal and is also a byproduct of combustion processes such as cigarette smoke and engine exhaust .
2,4,6-Trinitrophenol: , also known as picric acid, is an organic compound with the chemical formula C₆H₃N₃O₇. It is a pale yellow, crystalline solid that is highly explosive. This compound has been used historically as a military explosive, a dye, and an antiseptic .
Méthodes De Préparation
2-Methylnaphthalene: can be synthesized through several methods. One common method involves the separation and purification from wash oil, a byproduct of coal tar distillation. The process includes dephenolization, depyridinium alkali removal, rectification, and freezing . Another method involves the oxidation of 2-methylnaphthol or the demethylation of 2-methyl-1,4-dimethoxynaphthalene .
2,4,6-Trinitrophenol: is typically synthesized by nitrating phenol. The process involves treating phenol with concentrated sulfuric acid to form phenoldisulfonic acid, which is then reacted with concentrated nitric acid to produce 2,4,6-trinitrophenol . This method ensures a high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-Methylnaphthalene: undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized by chlorine dioxide to form products such as 1-chloro-2-methylnaphthalene, 3-chloro-2-methylnaphthalene, and 2-methyl-1,4-naphthoquinone . In atmospheric conditions, it reacts with hydroxyl radicals, leading to the formation of dicarbonyl compounds .
2,4,6-Trinitrophenol: is known for its explosive propertiesIn a basic medium, lead acetate produces a bright yellow precipitate, lead picrate . This compound is also involved in electrophilic substitution reactions, where it can be nitrated further to form more complex nitro compounds .
Applications De Recherche Scientifique
2-Methylnaphthalene: has several applications in scientific research. It is used in the manufacture of vitamin K and the insecticide carbaryl . Additionally, it is studied for its polymerization and carbonization behaviors in contaminated soil during thermal desorption processes .
2,4,6-Trinitrophenol: is widely used in forensic research and land mine detection due to its explosive properties . It is also employed in the dye industry, medical examinations, and the pharmaceutical field . Furthermore, it is used in the development of sensitive and selective fluorescence sensors for detecting nitroaromatic compounds .
Mécanisme D'action
The mechanism of action of 2-Methylnaphthalene involves its oxidation in the atmosphere. The reaction is initiated by hydroxyl radicals, forming various adducts that undergo further reactions to produce dicarbonyl compounds . These reactions are significant in understanding the environmental impact of this compound.
2,4,6-Trinitrophenol: exerts its effects through its highly reactive nitro groups. These groups undergo redox reactions, leading to the release of energy in the form of explosions. The compound’s ability to form picrates with metals also contributes to its explosive nature .
Comparaison Avec Des Composés Similaires
2-Methylnaphthalene: is similar to other naphthalene derivatives such as 1-methylnaphthalene and 2-ethylnaphthalene. its unique methyl group position on the second carbon atom distinguishes it from these compounds .
2,4,6-Trinitrophenol: can be compared to other nitroaromatic compounds like 2,4-dinitrophenol and trinitrotoluene (TNT). While all these compounds are explosives, 2,4,6-trinitrophenol is more acidic and has a higher detonation velocity compared to TNT .
Propriétés
Numéro CAS |
5160-55-4 |
|---|---|
Formule moléculaire |
C17H13N3O7 |
Poids moléculaire |
371.3 g/mol |
Nom IUPAC |
2-methylnaphthalene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C11H10.C6H3N3O7/c1-9-6-7-10-4-2-3-5-11(10)8-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-8H,1H3;1-2,10H |
Clé InChI |
FLSFBXXXWQIKSF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC=CC=C2C=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



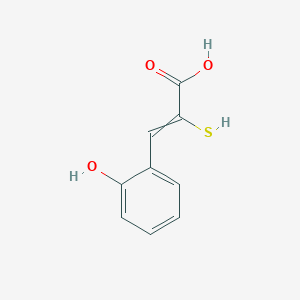

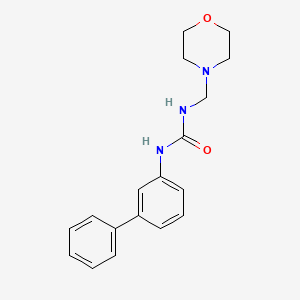
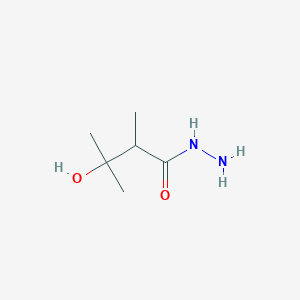



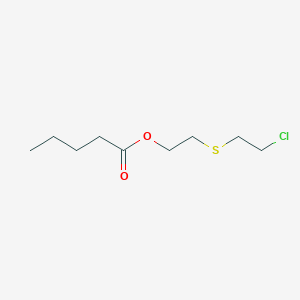
![1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14740774.png)

